5H(1)-Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 2,9-dimethoxy-4-(4-methoxyphenyl)-
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Overview
Description
5H(1)-Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 2,9-dimethoxy-4-(4-methoxyphenyl)-: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of sulfur and nitrogen atoms in its structure contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H(1)-Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 2,9-dimethoxy-4-(4-methoxyphenyl)- typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the final product. Common reagents used in these reactions include methoxy-substituted benzaldehydes, pyridine derivatives, and sulfur-containing compounds. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance efficiency and scalability. Purification processes like crystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5H(1)-Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 2,9-dimethoxy-4-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical methods.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
5H(1)-Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 2,9-dimethoxy-4-(4-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, it may interfere with cellular signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2,9-dimethoxy-4-(4-methoxyphenyl)-5H-thiochromeno[4,3-b]pyridine-3-carbonitrile
- Other heterocyclic compounds with sulfur and nitrogen atoms
Uniqueness
The uniqueness of 5H(1)-Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 2,9-dimethoxy-4-(4-methoxyphenyl)- lies in its specific arrangement of functional groups and heteroatoms, which confer distinct chemical and biological properties
Properties
CAS No. |
115091-89-9 |
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Molecular Formula |
C22H18N2O3S |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2,9-dimethoxy-4-(4-methoxyphenyl)-5H-thiochromeno[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H18N2O3S/c1-25-14-6-4-13(5-7-14)20-17(11-23)22(27-3)24-21-16-10-15(26-2)8-9-19(16)28-12-18(20)21/h4-10H,12H2,1-3H3 |
InChI Key |
KZAXREUOBPYVLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3CSC4=C(C3=NC(=C2C#N)OC)C=C(C=C4)OC |
Origin of Product |
United States |
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